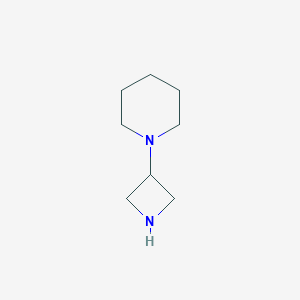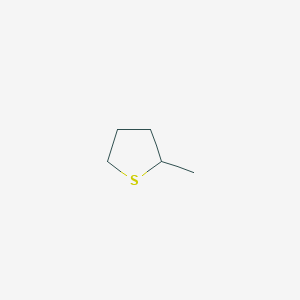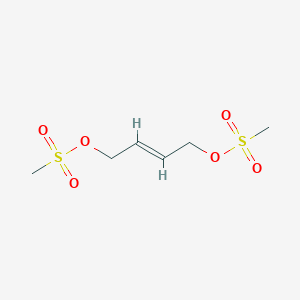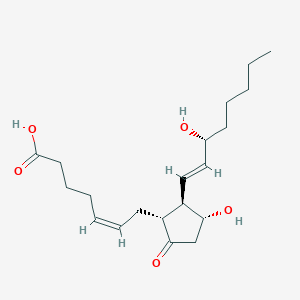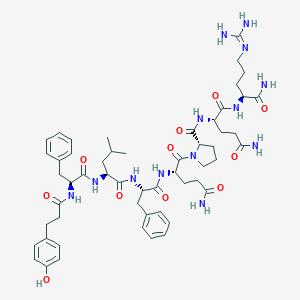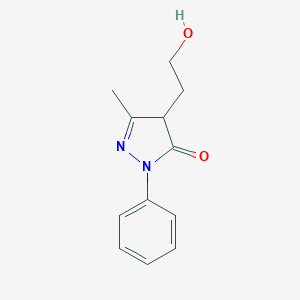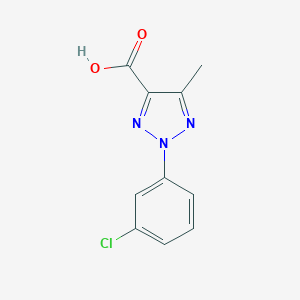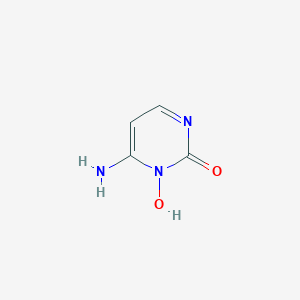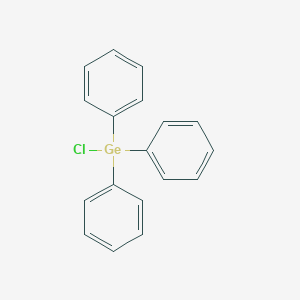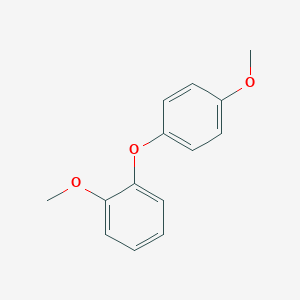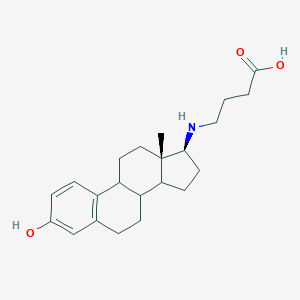
Proacame
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proacame is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of acridine derivatives and has been synthesized using various methods. Proacame has been shown to have several biochemical and physiological effects, which make it a promising candidate for research purposes.
Wirkmechanismus
The mechanism of action of Proacame is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Proacame has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Proacame has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. These mechanisms of action may contribute to the anticancer and antimicrobial properties of Proacame.
Biochemische Und Physiologische Effekte
Proacame has several biochemical and physiological effects that make it a promising candidate for research purposes. Proacame has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of various enzymes and signaling pathways. Proacame has also been shown to have neuroprotective effects and to enhance memory and learning. These effects may be due to the ability of Proacame to cross the blood-brain barrier and interact with various neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
Proacame has several advantages for lab experiments, including its low cost, ease of synthesis, and wide range of potential applications. Proacame is also relatively stable and can be stored for long periods of time. However, Proacame has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on Proacame. One direction is to investigate the potential applications of Proacame in cancer research, microbiology, and neuroscience. Another direction is to study the mechanism of action of Proacame in more detail, including its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of Proacame and to investigate its potential side effects.
Conclusion
Proacame is a promising compound for scientific research with potential applications in cancer research, microbiology, and neuroscience. Proacame has several biochemical and physiological effects that make it a promising candidate for research purposes. However, further studies are needed to determine its optimal dosage and administration and to investigate its potential side effects.
Synthesemethoden
Proacame can be synthesized using various methods, including the Pinner reaction, Skraup synthesis, and Mannich reaction. The Pinner reaction involves the reaction of acridine with an acid chloride in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction of a phenol with a ketone or aldehyde in the presence of a sulfuric acid catalyst. The Mannich reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a base catalyst. These methods have been used to synthesize Proacame with varying yields and purity.
Wissenschaftliche Forschungsanwendungen
Proacame has been studied for its potential applications in various areas of scientific research, including cancer research, microbiology, and neuroscience. In cancer research, Proacame has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In microbiology, Proacame has been shown to have antimicrobial properties against various bacteria and fungi. In neuroscience, Proacame has been shown to have neuroprotective effects and to enhance memory and learning.
Eigenschaften
CAS-Nummer |
137525-09-8 |
|---|---|
Produktname |
Proacame |
Molekularformel |
C22H31NO3 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
4-[[(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]butanoic acid |
InChI |
InChI=1S/C22H31NO3/c1-22-11-10-17-16-7-5-15(24)13-14(16)4-6-18(17)19(22)8-9-20(22)23-12-2-3-21(25)26/h5,7,13,17-20,23-24H,2-4,6,8-12H2,1H3,(H,25,26)/t17?,18?,19?,20-,22-/m0/s1 |
InChI-Schlüssel |
XVHWIBHQOHTZNS-LPUGWFBSSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CC[C@@H]2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2NCCCC(=O)O)CCC4=C3C=CC(=C4)O |
Synonyme |
N-((3-hydroxy-1,3,5(10)-estratrien-17beta-yl))-3-carboxypropylamine proacame |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



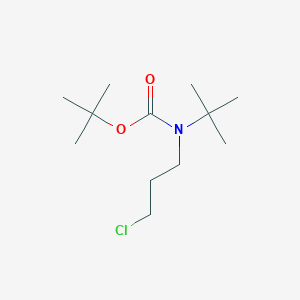
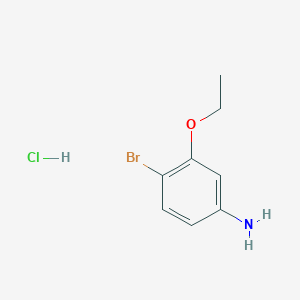
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
